molecular formula C9H12N2O3 B2810960 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid CAS No. 1521694-05-2

2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2810960
CAS No.: 1521694-05-2
M. Wt: 196.206
InChI Key: AMUBENFFBNSHQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with 2-methoxypropan-2-yl groups under controlled conditions. One common method involves the use of a Diels-Alder reaction between a pyrimidine derivative and a suitable diene, followed by functional group modifications to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxypropan-2-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,14-3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBENFFBNSHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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